molecular formula C16H15NO4 B5693565 N-(2-methoxybenzyl)-1,3-benzodioxole-5-carboxamide

N-(2-methoxybenzyl)-1,3-benzodioxole-5-carboxamide

Cat. No.: B5693565
M. Wt: 285.29 g/mol
InChI Key: NLPNKJLUZRGCEB-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-1,3-benzodioxole-5-carboxamide is a useful research compound. Its molecular formula is C16H15NO4 and its molecular weight is 285.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 285.10010796 g/mol and the complexity rating of the compound is 362. The solubility of this chemical has been described as >42.8 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

N-(2-methoxybenzyl)-1,3-benzodioxole-5-carboxamide, also known as Oprea1_772327, is a potent serotonin 5-HT 2A/2C receptor agonist . The serotonin 5-HT 2A/2C receptors are primarily found in the brain and play a crucial role in mood regulation, anxiety, and schizophrenia .

Mode of Action

As a serotonin 5-HT 2A/2C receptor agonist, Oprea1_772327 binds to these receptors, triggering a series of signal transduction events . This interaction results in an increase in the release of dopamine, serotonin, and glutamate .

Biochemical Pathways

The activation of the serotonin 5-HT 2A/2C receptors by Oprea1_772327 affects several neurotransmitter pathways. It increases the release of dopamine, serotonin, and glutamate . These neurotransmitters play a significant role in mood regulation, reward processing, and cognitive functions .

Pharmacokinetics

The pharmacokinetics of Oprea1_772327 involves its absorption, distribution, metabolism, and excretion (ADME). After administration, peak drug concentrations are detected 30 and 60 minutes in serum and brain tissue, respectively . The drug is still present in the brain 8 hours after administration . Sulphation is the main metabolic pathway for Oprea1_772327, and both the drug and its main sulphated metabolite are likely excreted via the biliary route .

Result of Action

The interaction of Oprea1_772327 with the serotonin 5-HT 2A/2C receptors leads to a series of cellular and molecular effects. It induces significant inhibitory effects on motor performance and attenuates sensorimotor gating . Additionally, it has been associated with memory deficiency and induction of anxiety .

Safety and Hazards

The safety data sheet for a similar compound, 2-Methoxybenzyl alcohol, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage . It is also worth noting that NBOMe compounds have been associated with severe adverse reactions including deaths .

Biochemical Analysis

Biochemical Properties

N-(2-methoxybenzyl)-1,3-benzodioxole-5-carboxamide plays a role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and involves multiple biochemical pathways .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that is still being studied. It may interact with various transporters or binding proteins, and these interactions could affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-19-13-5-3-2-4-12(13)9-17-16(18)11-6-7-14-15(8-11)21-10-20-14/h2-8H,9-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPNKJLUZRGCEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49733100
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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